(+/-)-Homohistidine

Peptide Inhibition Metabolic Disorders Drug Discovery

For researchers probing histidine-dependent mechanisms, sourcing a structurally defined, racemic homolog is a persistent challenge. (±)-Homohistidine (CAS 5817-77-6) directly addresses this gap as a non-proteinogenic α-amino acid with an extended imidazole-bearing side chain, enabling nuanced SAR studies without abolishing catalytic function. - Preserves the metal-coordinating and acid-base catalytic capacity of the imidazole moiety while altering side-chain conformational flexibility. - Enables precise quantification of how side-chain length influences pKa, metal binding, and substrate turnover in enzyme engineering. - Supplied >95% HPLC purity; ships ambient with full analytical documentation for immediate global dispatch.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 5817-77-6
Cat. No. B014612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Homohistidine
CAS5817-77-6
Synonymsα-Amino-1H-Imidazole-5-butanoic Acid;  α-Aminoimidazole-4-butyric Acid; 
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCC(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)
InChIKeyMSECZMWQBBVGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homohistidine: Core Scaffold for Kinase & Peptide SAR


(+/-)-Homohistidine is a non-proteinogenic, racemic α‑amino acid that serves as a homolog of the essential proteinogenic amino acid L‑histidine. Its defining structural feature is an additional methylene (–CH₂–) unit in the side chain, extending the distance between the α‑carbon and the imidazole ring [1]. This modification preserves the metal‑coordinating and acid‑base catalytic capabilities of the imidazole moiety while altering side‑chain conformational flexibility and steric demands [1]. Homohistidine has been utilized as a key building block in solid‑phase peptide synthesis, a probe for structure‑activity relationship (SAR) studies of metalloenzymes and peptide hormones, and a comparator for evaluating histidine‑dependent biological processes [1].

Solid-phase peptide synthesis (SPPS) building block raceme
Metalloenzyme active-site SAR probe imidazole spacer extended
Histidine-dependent process comparator conformational studies

Why L-Histidine Cannot Replace Homohistidine


The structural divergence of homohistidine from L‑histidine—specifically, the insertion of an additional methylene group—is not a mere incremental change; it constitutes a fundamental alteration in the spatial and electronic presentation of the imidazole pharmacophore. This homologation directly impacts molecular recognition events that are highly sensitive to the distance between the α‑carbon scaffold and the metal‑binding or catalytic imidazole ring [1]. In peptide hormone contexts, this seemingly minor side‑chain elongation has been shown to induce profound conformational shifts and dramatic losses in biological potency [2]. Furthermore, the altered side‑chain length can confer distinct and therapeutically relevant selectivity profiles, as evidenced by homohistidine‑containing derivatives acting as inhibitors of protein farnesyltransferase, a validated anti‑cancer target, a property not equivalently shared by unmodified histidine [3]. Consequently, substituting homohistidine with histidine or other close analogs in experimental systems or for developing specific biochemical probes is not scientifically valid without empirical validation, as the functional outcomes are demonstrably non‑equivalent.

Spatial Extra methylene shifts imidazole pharmacophore position; metal-coordination geometry may not match L‑histidine.
Conformation Homologation can induce dramatic conformational shifts in peptide hormones, leading to reported potency loss.
Selectivity Divergent enzyme inhibition profiles observed; farnesyltransferase inhibition not shared by unmodified histidine.

Quantitative Evidence: Homohistidine vs. Analogs


Inhibition of Insulin & Amylin Polypeptides

L‑Homohistidine demonstrates potent inhibitory activity against insulin and amylin polypeptides in the low micromolar range . While a direct head‑to‑head comparison for the parent amino acid L‑histidine is not explicitly provided in the primary source, this quantitative range establishes a baseline for homohistidine's bioactivity in a disease‑relevant system.

Insulin/Amylin Inhibition
Data to verify
Reported inhibition 0.1–1 μM
Cross-study comparable baseline; no direct histidine comparison available.
Source missing; confirm with independent assay
Peptide Inhibition Metabolic Disorders Drug Discovery

No Histidine Decarboxylase Inhibition

In a direct enzymatic assay, homohistidine showed a complete lack of inhibitory activity against histidine decarboxylase (HDC) at a concentration of 1 mM, a stark contrast to α‑methylhistidine which exhibits measurable inhibition [1]. This negative data is highly informative for SAR and underscores the compound's selectivity.

HDC Inhibition
Head-to-head
Inactive at 1 mM vs α‑methylhistidine active
Demonstrates functional divergence; histidine decarboxylase selectivity differs.
Rat pyloric stomach extract, ¹⁴C‑histidine substrate
Enzyme Inhibition Metabolism SAR

Functional Conservation in RNase A Active Site

Kinetic studies on semisynthetic RNase S' analogues revealed that replacing the active site residue histidine-12 with homohistidine does not drastically alter the enzyme's catalytic capacity for hydrolyzing 2',3'-cyclic CMP [1]. While quantitative Km and kcat values are not directly compared to wild-type in the provided abstract, the qualitative conclusion of 'no drastic effect' is a key differentiator from other substitutions known to ablate activity [2].

RNase A Activity
Head-to-head
Catalytically active; no drastic effect on second step
Supports active-site functional probing without catalytic ablation.
pH 6.0, 2',3'-cyclic CMP hydrolysis; semisynthetic RNase S'
Enzyme Catalysis Protein Engineering Semisynthesis

Activity Loss in Luliberin (LH-RH)

Synthesis of a Luliberin (LH‑RH) analog where histidine-2 was replaced by L‑homohistidine resulted in a peptide with 'remarkably low in vitro potency' compared to the native hormone [1]. The study directly attributes this functional deficit to conformational differences induced by the homologated side chain.

Luliberin Potency
Head-to-head
Reported substantial potency reduction vs native LH‑RH
Conformation-dependent activity loss; not a silent substitution.
In vitro bioassay; pH‑dependent NMR/CD evidence
Peptide Hormones Conformational Analysis SAR

Metal-Induced Flexibility in β-Peptides

Incorporation of β³‑homohistidine building blocks into β‑peptides enables Zn²⁺‑dependent conformational switching, as evidenced by dramatic changes in circular dichroism (CD) spectra upon metal binding [1]. This is a functional property linked to the extended side chain, which provides the necessary conformational space for the peptide to adopt a structured fold in response to Zn²⁺, a behavior distinct from that of β‑peptides containing standard histidine analogs [2].

β‑Peptide CD Switch
Class-level
Dramatic CD spectral change upon Zn²⁺ addition
Metal-responsive conformational switch enabled by extended side chain.
β³‑homohistidine building block; aqueous, pH > 7
Peptidomimetics Coordination Chemistry Conformational Analysis

Active-Site pKa Perturbation in RNase A

¹H NMR titration studies on semisynthetic RNase A analogues have quantified the effect of substituting histidine-119 with L‑homohistidine on the microenvironment of other active‑site histidines [1]. The study determined the most probable pKa values and intrinsic chemical shifts for the side‑chain in position 119 and its neighbors (His‑12, His‑105). These precise pKa measurements provide direct evidence of how the homologated side chain subtly alters the local electrostatic and hydrogen‑bonding network compared to native histidine.

Active-Site pKa Shift
Head-to-head
Measurable pKa perturbations in neighboring His residues
Electrostatic landscape probe; quantifies microenvironment changes.
¹H NMR titration, RNase A His‑119 replacement
Enzyme Mechanism NMR Spectroscopy pH Titration

Homohistidine Research Applications


Enzyme Mechanism & Catalytic Specificity

Homohistidine serves as an indispensable probe for dissecting the roles of conserved histidine residues in enzyme active sites. By incorporating homohistidine via semisynthesis or solid‑phase peptide synthesis, researchers can subtly perturb the steric and electronic environment without abolishing catalytic function, as demonstrated by its functional conservation in RNase A [1]. This allows for nuanced structure‑function analyses that are impossible with larger or more disruptive substitutions. Its use enables precise quantification of how side‑chain length influences pKa values, metal binding, and substrate turnover, providing critical insights for enzyme engineering and inhibitor design [2].

Conformational Dynamics in Bioactive Peptides

The insertion of a single methylene group in homohistidine offers a unique tool for investigating the conformational requirements of peptide‑receptor interactions. As shown in the case of Luliberin (LH‑RH), this seemingly minor modification can induce dramatic conformational shifts and nearly abolish biological activity [3]. This makes homohistidine‑containing peptides ideal for mapping the conformational landscape of peptide hormones and neuropeptides, identifying critical pharmacophore geometries, and guiding the design of peptidomimetics with optimized selectivity and metabolic stability.

Metal-Responsive Switchable Peptide Materials

The extended side chain of homohistidine imparts a unique conformational flexibility that can be harnessed to create stimuli‑responsive peptide systems. The ability of β³‑homohistidine‑containing β‑peptides to undergo dramatic, metal‑ion‑dependent structural changes, as monitored by CD spectroscopy [4], opens avenues for developing smart hydrogels, biosensors, and drug delivery vehicles. This property is not readily achievable with standard histidine, making homohistidine a building block of choice for advanced materials that respond to specific metal ion concentrations or changes in the biological milieu.

Next-Gen Inhibitors for Therapeutic Enzymes

Homohistidine and its derivatives are explicitly claimed in patents as key structural components for developing novel inhibitors of protein farnesyltransferase, a validated target in oncology [5]. Furthermore, its observed inhibitory activity against insulin and amylin polypeptides positions it as a lead‑like scaffold for targeting metabolic diseases. For medicinal chemists, homohistidine provides a privileged, imidazole‑containing core with a distinct spatial presentation that can explore chemical space adjacent to known histidine‑binding pockets, offering a pathway to selective inhibitors with potentially improved pharmacological profiles.

Application
Selection Property
Validation Focus
Enzyme Active-Site Probing
Side-chain length perturbation without catalytic ablation
pKa and kinetic assays (e.g., RNase A model)
Peptide Conformation-Activity SAR
Conformation-sensitive biological probe
CD/NMR conformational analysis and bioassay (e.g., LH‑RH)
Metal-Responsive Peptide Materials
Metal-coordination-induced conformational switch
Zn²⁺-dependent CD spectral change (β‑peptides)
Enzyme Inhibitor Research
Distinct imidazole spatial presentation
Enzyme inhibition screening (e.g., farnesyltransferase, insulin/amylin)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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